
2,6-二氨基-4-(2-氟苯基)-4H-噻喃-3,5-二腈
描述
2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that features a thiopyran ring substituted with amino groups, a fluorophenyl group, and dicarbonitrile groups
科学研究应用
2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitrile groups to amines.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines from nitrile groups .
作用机制
The mechanism of action of 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives: These compounds share a similar core structure and have been studied for their antileukemic properties.
Fluoropyridines: These compounds also contain fluorine atoms and have been explored for their unique chemical and biological properties.
Uniqueness
2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of both amino and fluorophenyl groups on the thiopyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJZMMYXPAJDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353918 | |
| Record name | 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208254-22-2 | |
| Record name | 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile interact with its target, eEF-2K, and what are the downstream effects of this interaction?
A: 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile acts as a reversible covalent inhibitor of eEF-2K, a potential target for cancer treatment. [] The compound exhibits a two-step inhibition mechanism. First, it rapidly binds to the enzyme. Subsequently, a slower, reversible inactivation step occurs where a nitrile group of the compound forms a thioimidate adduct with the cysteine residue (Cys146) within the enzyme's active site. [] This interaction specifically inhibits eEF-2K activity, potentially interfering with its role in protein synthesis and downstream cellular processes.
Q2: What is known about the structure-activity relationship (SAR) of 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile and its analogs in relation to their inhibitory activity against eEF-2K?
A: The research primarily focuses on 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile and identifies the carbonitrile group as crucial for the covalent interaction with Cys146 in the active site of eEF-2K. [] Further research exploring modifications to other parts of the molecule would be needed to establish a comprehensive SAR profile. This would involve synthesizing analogs with variations in the diamino, fluorophenyl, or thiopyran ring and evaluating their inhibitory potency and selectivity towards eEF-2K. Such studies would provide valuable insights into the key structural elements that contribute to the compound's activity and could guide the development of more potent and selective eEF-2K inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


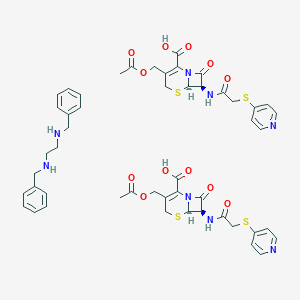


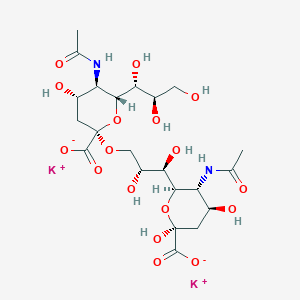


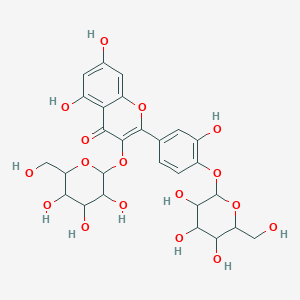

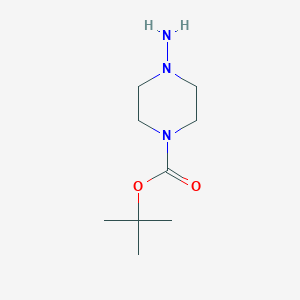

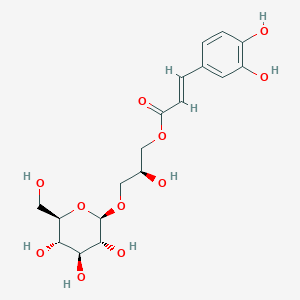
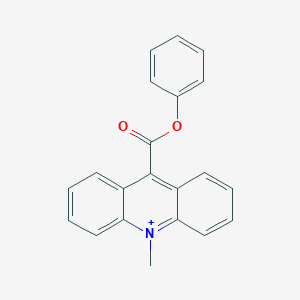
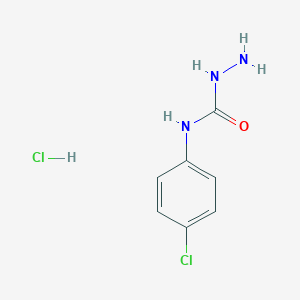
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
